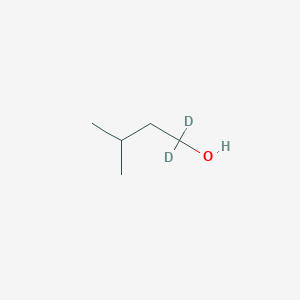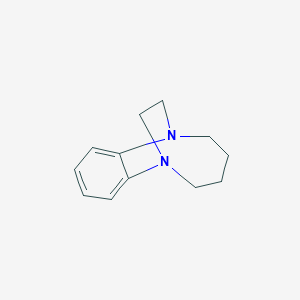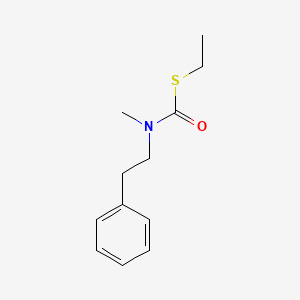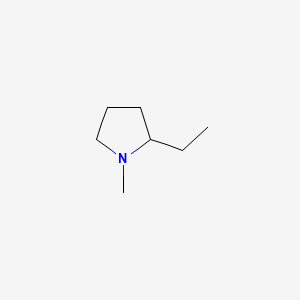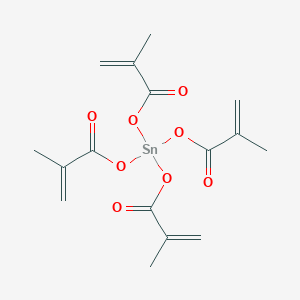
Methacrylic acid,tin(IV)salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid, tin(IV) salt is a compound formed by the reaction of methacrylic acid with tin(IV) ions. Methacrylic acid is an organic compound with the formula CH₂=C(CH₃)COOH. It is a colorless, viscous liquid with an acrid odor and is used primarily in the production of polymers. The tin(IV) salt of methacrylic acid combines the properties of both methacrylic acid and tin, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methacrylic acid, tin(IV) salt typically involves the reaction of methacrylic acid with a tin(IV) compound, such as tin(IV) chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of methacrylic acid involves several methods, including the acetone cyanohydrin process, which is the most common. This process involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis. Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid, tin(IV) salt undergoes various chemical reactions, including:
Oxidation: The tin(IV) ion can undergo redox reactions, making the compound useful in oxidation processes.
Substitution: The methacrylic acid moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Polymerization: Methacrylic acid can polymerize to form polymethacrylic acid or copolymers with other monomers.
Common Reagents and Conditions
Common reagents used in reactions with methacrylic acid, tin(IV) salt include oxidizing agents, nucleophiles, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from reactions involving methacrylic acid, tin(IV) salt include various polymers, such as polymethacrylic acid, and other organotin compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methacrylic acid, tin(IV) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials
Mechanism of Action
The mechanism of action of methacrylic acid, tin(IV) salt involves the interaction of the tin(IV) ion with various molecular targets. The tin(IV) ion can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes. Additionally, the methacrylic acid moiety can undergo polymerization, forming long chains that contribute to the material’s properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methacrylic acid, tin(IV) salt include other methacrylic acid salts and organotin compounds, such as:
- Methacrylic acid, zinc salt
- Methacrylic acid, copper salt
- Methacrylic acid, aluminum salt
- Tin(IV) acetate
- Tin(IV) chloride
Uniqueness
Methacrylic acid, tin(IV) salt is unique due to the combination of properties from both methacrylic acid and tin(IV) ions. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from catalysis to material science .
Properties
Molecular Formula |
C16H20O8Sn |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
tris(2-methylprop-2-enoyloxy)stannyl 2-methylprop-2-enoate |
InChI |
InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChI Key |
KQWBJUXAIXBZTC-UHFFFAOYSA-J |
Canonical SMILES |
CC(=C)C(=O)O[Sn](OC(=O)C(=C)C)(OC(=O)C(=C)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


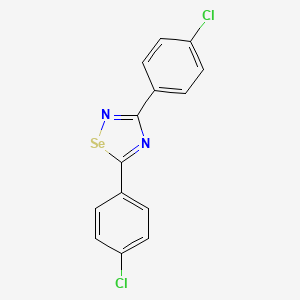
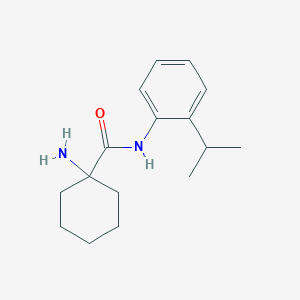
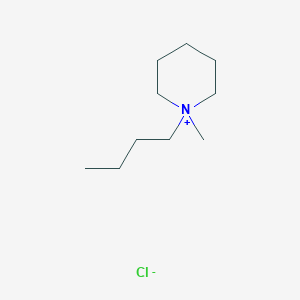
![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
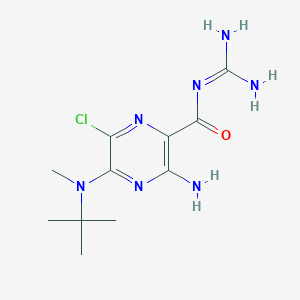

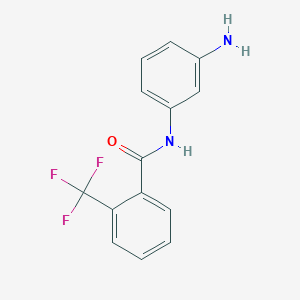
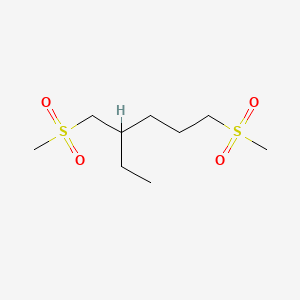
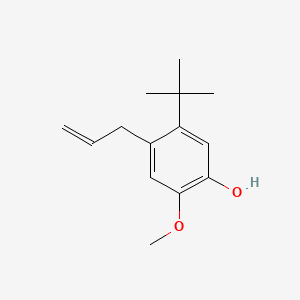
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
